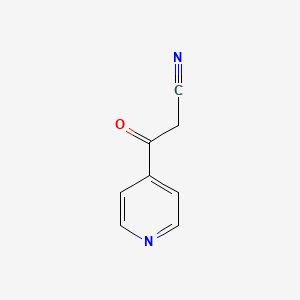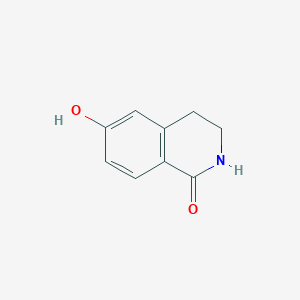
2-Thiazol-2-yl-benzaldehyde
Overview
Description
2-Thiazol-2-yl-benzaldehyde is an organic compound with the chemical formula C10H7NOS. It is characterized by a thiazole ring attached to a benzaldehyde moiety. This compound is known for its distinctive properties, including a bitter almond odor and solubility in organic solvents such as alcohol, ether, chloroform, and benzene . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
- Benzothiazole derivatives often exhibit biological activity by binding to proteins, enzymes, or receptors. The carbon at the 2nd position (2-substituted benzothiazole) is particularly crucial for their pharmacological effects .
- Changes in functional groups at the 2nd position significantly impact the biological activity of benzothiazole derivatives. These modifications can alter binding affinity, enzymatic activity, or downstream signaling pathways .
- Impact on Bioavailability : Factors like solubility, stability, and metabolism influence its bioavailability .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiazol-2-yl-benzaldehyde can be synthesized through the reaction of benzoyl chloride with thiazole under anhydrous conditions. The reaction typically involves the use of an organic solvent and results in the crystallization of the target compound . Another method involves the condensation of 2-aminothiophenol with benzaldehyde in the presence of a catalyst such as ammonium chloride in a methanol-water mixture .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert gases to prevent oxidation during storage .
Chemical Reactions Analysis
Types of Reactions
2-Thiazol-2-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-Thiazol-2-yl-benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A compound with a similar thiazole ring structure but different functional groups.
2-Aminothiazole: Another thiazole derivative with an amino group instead of an aldehyde group.
Uniqueness
2-Thiazol-2-yl-benzaldehyde is unique due to its specific combination of a thiazole ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXNJMCQNJJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573756 | |
| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223575-69-7 | |
| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)



